Cas no 1127499-22-2 (4-bromo-1-butylpyridin-2(1H)-one)

4-bromo-1-butylpyridin-2(1H)-one 化学的及び物理的性質
名前と識別子
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- 4-bromo-1-butylpyridin-2(1H)-one
- 4-bromo-1-butylpyridin-2-one
- 4-Bromo-1-butyl-1H-pyridin-2-one
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- MDL: MFCD27941611
- インチ: 1S/C9H12BrNO/c1-2-3-5-11-6-4-8(10)7-9(11)12/h4,6-7H,2-3,5H2,1H3
- InChIKey: YGDYYFREKABGJV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CN(C(C=1)=O)CCCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 233
- トポロジー分子極性表面積: 20.3
- 疎水性パラメータ計算基準値(XlogP): 2
4-bromo-1-butylpyridin-2(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757525-1g |
4-Bromo-1-butylpyridin-2(1h)-one |
1127499-22-2 | 95% | 1g |
¥10964.00 | 2024-08-09 | |
Matrix Scientific | 183130-5g |
4-Bromo-1-butylpyridin-2(1H)-one, 95% |
1127499-22-2 | 95% | 5g |
$1486.00 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757525-5g |
4-Bromo-1-butylpyridin-2(1h)-one |
1127499-22-2 | 95% | 5g |
¥31516.00 | 2024-08-09 |
4-bromo-1-butylpyridin-2(1H)-one 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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4-bromo-1-butylpyridin-2(1H)-oneに関する追加情報
Comprehensive Guide to 4-Bromo-1-butylpyridin-2(1H)-one (CAS No. 1127499-22-2): Properties, Applications, and Market Insights
4-Bromo-1-butylpyridin-2(1H)-one (CAS No. 1127499-22-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This brominated pyridinone derivative is widely recognized for its unique chemical properties and versatile applications. With the increasing demand for novel heterocyclic compounds in drug discovery and industrial processes, 4-bromo-1-butylpyridin-2(1H)-one has emerged as a valuable intermediate in synthetic chemistry.
The molecular structure of 4-bromo-1-butylpyridin-2(1H)-one features a pyridinone core substituted with a bromine atom at the 4-position and a butyl group at the 1-position. This specific arrangement contributes to its reactivity and makes it an excellent building block for more complex molecules. Researchers often utilize CAS 1127499-22-2 in cross-coupling reactions, nucleophilic substitutions, and as a precursor for various biologically active compounds.
In pharmaceutical research, 4-bromo-1-butylpyridin-2(1H)-one serves as a key intermediate in the synthesis of potential drug candidates. Its structural motif is particularly relevant in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have explored its incorporation into novel therapeutic compounds targeting various diseases, aligning with current trends in personalized medicine and targeted drug delivery systems.
The agrochemical industry has also shown growing interest in 4-bromo-1-butylpyridin-2(1H)-one due to its potential applications in crop protection products. As the global agricultural sector seeks more efficient and environmentally friendly solutions, this compound's derivatives are being investigated for their pesticidal and herbicidal properties. This aligns perfectly with the current focus on sustainable agriculture and reduced environmental impact.
From a synthetic chemistry perspective, CAS 1127499-22-2 offers several advantages. Its bromine substituent provides an excellent handle for further functionalization through various metal-catalyzed reactions, while the butyl group can influence the compound's solubility and lipophilicity. These characteristics make it particularly valuable in medicinal chemistry where property optimization is crucial.
The market for 4-bromo-1-butylpyridin-2(1H)-one has seen steady growth in recent years, driven by increasing R&D activities in both pharmaceutical and agrochemical sectors. Manufacturers and suppliers are responding to this demand by improving production processes and ensuring consistent quality. Current market trends indicate a particular interest in high-purity grades of this compound for research applications.
Quality control is paramount when working with 4-bromo-1-butylpyridin-2(1H)-one. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify the identity and purity of this compound. These quality assurance measures are especially important given the compound's application in sensitive research areas where impurity profiles can significantly impact experimental outcomes.
Storage and handling of CAS 1127499-22-2 require standard laboratory precautions. The compound should be kept in a cool, dry environment, protected from light and moisture to maintain its stability over time. Proper storage conditions are essential to preserve the compound's reactivity and ensure consistent performance in synthetic applications.
Recent advancements in synthetic methodology have opened new possibilities for utilizing 4-bromo-1-butylpyridin-2(1H)-one in innovative ways. Researchers are exploring its use in metal-organic frameworks (MOFs), polymer chemistry, and as a ligand in catalytic systems. These developments reflect the broader trend of applying organic intermediates in advanced material science and nanotechnology.
For researchers considering 4-bromo-1-butylpyridin-2(1H)-one for their projects, it's important to review the latest literature on its applications and derivatives. Many recent publications demonstrate its utility in various synthetic pathways, particularly in the construction of complex heterocyclic systems that are prevalent in modern medicinal chemistry.
The future outlook for CAS 1127499-22-2 appears promising, with potential applications expanding beyond its current uses. As synthetic chemistry continues to evolve and new therapeutic targets are identified, the demand for versatile building blocks like 4-bromo-1-butylpyridin-2(1H)-one is expected to grow. This aligns with the pharmaceutical industry's ongoing need for novel chemical entities in drug discovery programs.
In conclusion, 4-bromo-1-butylpyridin-2(1H)-one represents an important chemical intermediate with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity profile make it a valuable tool for researchers in both academic and industrial settings. As chemical synthesis methods advance and new applications are discovered, the significance of this compound is likely to increase further in the coming years.
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